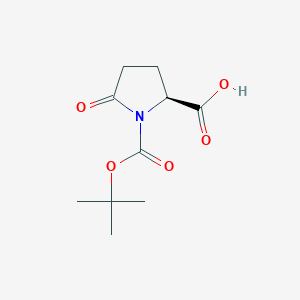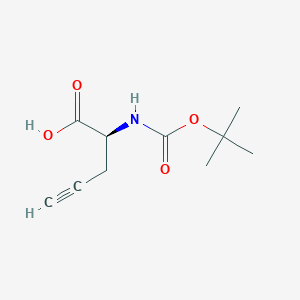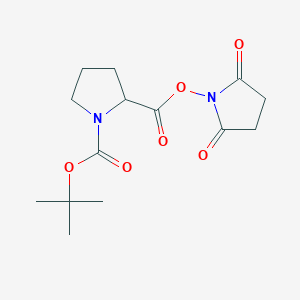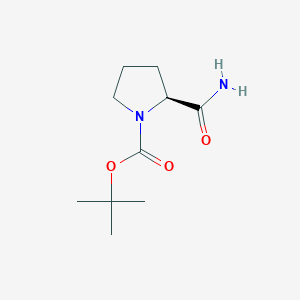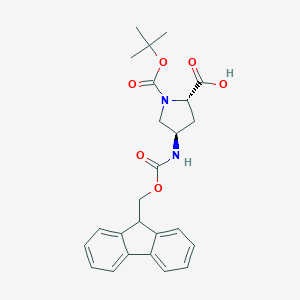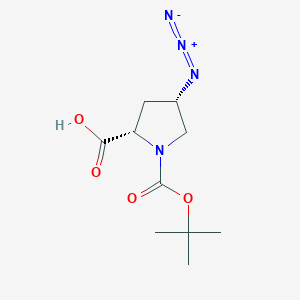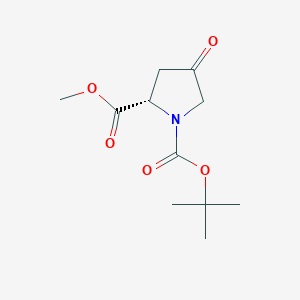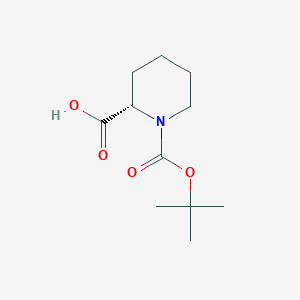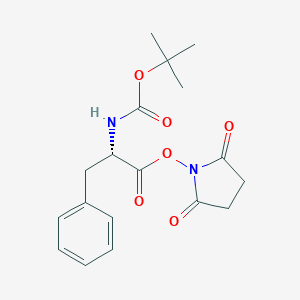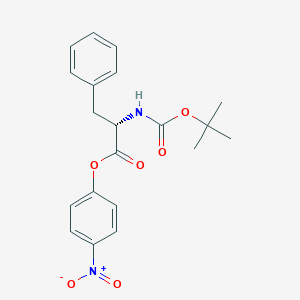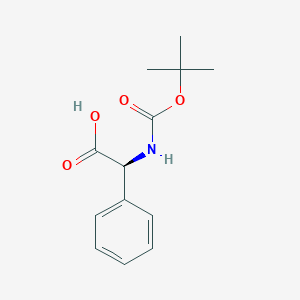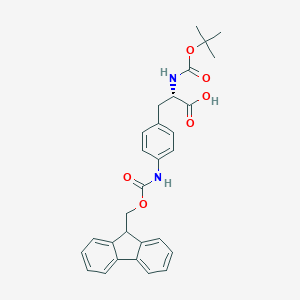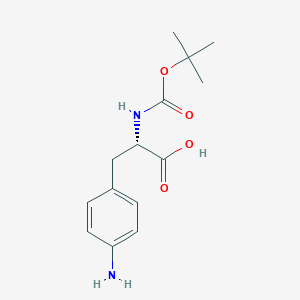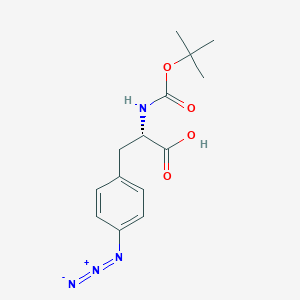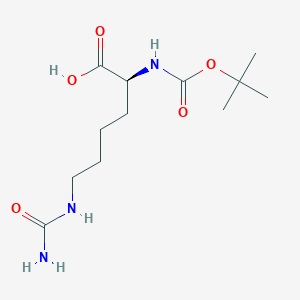
(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid
Vue d'ensemble
Description
“(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid” is a derivative of DAP (diaminopimelic acid). It’s used in the synthesis of glucosamine synthase inhibitors and myosin kinase inhibitors . It’s also used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular formula of this compound is C9H17NO4 . The structure of the compound includes a tert-butoxycarbonyl group attached to an amino group, and a ureido group attached to a hexanoic acid group .Chemical Reactions Analysis
The compound is used in dipeptide synthesis with commonly used coupling reagents. The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .Physical And Chemical Properties Analysis
The compound is a white to almost white powder or crystal . It has a melting point of 73.0 to 77.0 °C and a specific rotation of [a]20/D -17.0 to -20.0 deg (C=1,MeOH) .Applications De Recherche Scientifique
- Scientific Field: Synthetic Organic Chemistry
- Application Summary : The tert-butoxycarbonyl (Boc) group is widely used in synthetic organic chemistry . It’s a protecting group used in the synthesis of organic compounds .
- Methods of Application : A method for the direct introduction of the Boc group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient and versatile compared to the batch .
- Results or Outcomes : The resultant flow process was found to be more efficient and versatile .
-
Scientific Field: Sustainable Chemistry
- Application Summary : Tertiary butyl esters, which include compounds like “(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid”, find large applications in synthetic organic chemistry .
- Methods of Application : A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient and versatile compared to the batch .
- Results or Outcomes : The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
-
Scientific Field: Medicinal Chemistry
- Application Summary : The N-tert-butyloxycarbonyl (N-Boc) group is used in the synthesis of medicinally active compounds .
- Methods of Application : A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol .
- Results or Outcomes : The reactions take place under room temperature conditions for 1–4 h with yields up to 90% . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
-
Scientific Field: Chemical Transformations
- Application Summary : The tert-butyl group is used in various chemical transformations .
- Methods of Application : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
- Results or Outcomes : The use of this simple hydrocarbon moiety in chemical transformations has implications in biosynthetic and biodegradation pathways .
-
Scientific Field: Biosynthetic and Biodegradation Pathways
- Application Summary : The tert-butyl group has relevance in Nature and its implication in biosynthetic and biodegradation pathways .
- Methods of Application : The crowded tert-butyl group is used in various biosynthetic and biodegradation pathways .
- Results or Outcomes : The use of this simple hydrocarbon moiety has implications in biosynthetic and biodegradation pathways .
Safety And Hazards
When handling this compound, personal protective equipment/face protection should be worn. Ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation and keep containers tightly closed in a dry, cool, and well-ventilated place .
Orientations Futures
The use of amino acid ionic liquids (AAILs) for organic synthesis is expanding. Care should be taken when using AAILs due to their multiple reactive groups. The development of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) is a promising area of research .
Propriétés
IUPAC Name |
(2S)-6-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O5/c1-12(2,3)20-11(19)15-8(9(16)17)6-4-5-7-14-10(13)18/h8H,4-7H2,1-3H3,(H,15,19)(H,16,17)(H3,13,14,18)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBRHHKYGXHMDX-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426774 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-carbamoyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid | |
CAS RN |
201418-83-9 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-carbamoyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



